molecular formula C19H27N5O3 B2355384 7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-35-3

7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2355384
CAS RN: 899738-35-3
M. Wt: 373.457
InChI Key: JFNKMBBPZBWLNR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, tert-butyl methyl(piperidin-3-yl)carbamate is a liquid at room temperature and should be stored at 2-8°C .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, tert-butyl methyl(piperidin-3-yl)carbamate has been classified with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Piperidine derivatives are a rich area of research, with potential applications in a wide range of therapeutic areas .

properties

IUPAC Name

7-tert-butyl-4-methyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-19(2,3)13-12-24-14-15(20-17(24)27-13)21(4)18(26)23(16(14)25)11-10-22-8-6-5-7-9-22/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNKMBBPZBWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCN4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

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